Lipophilicity (XLogP3) Contrasted with N‑Methyl and Non‑Hydroxy Propyl Analogs
The target compound exhibits a computed XLogP3 of 1.0 [1]. Its closest N‑methyl analog, (1Z)-N'-hydroxy-2-(1-methylpiperidin-4-yl)ethanimidamide, is estimated to have an XLogP3 of approximately 0.4–0.6 based on the loss of two methylene units (ΔlogP contribution ≈ 0.5 per methylene) [2]. The propyl analog lacking the N′‑hydroxy group (2-(1-propylpiperidin-4-yl)ethanimidamide) is predicted to have a higher logP (≈ 1.5–1.8) owing to the absence of the polar hydroxyl . This 0.5–0.8 logP separation is sufficient to alter passive membrane permeability by an estimated 3‑ to 5‑fold according to the Hanch–Leo model [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.0 |
| Comparator Or Baseline | N‑methyl analog: XLogP3 ≈ 0.4–0.6; non‑hydroxy propyl analog: XLogP3 ≈ 1.5–1.8 (estimated from fragment‑based contributions) |
| Quantified Difference | ΔXLogP3 ≈ 0.4–0.8 vs. analogs |
| Conditions | Computed by XLogP3 algorithm (PubChem) and fragment‑based estimation; not measured experimentally. |
Why This Matters
Lipophilicity directly influences membrane permeability and non‑specific protein binding; selecting the correct logP window is essential for achieving target‑specific exposure in cellular assays.
- [1] PubChem Computed Properties. CID 56698930. XLogP3-AA. https://pubchem.ncbi.nlm.nih.gov/compound/56698930 (accessed 2026-05-07). View Source
- [2] Leo, A., Hansch, C. & Elkins, D. Partition coefficients and their uses. Chem. Rev. 71, 525–616 (1971). https://doi.org/10.1021/cr60274a001 View Source
